![molecular formula C14H13N3O4 B2483558 5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid CAS No. 2248347-41-1](/img/structure/B2483558.png)
5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid
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Overview
Description
The compound “5-[Methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid” is a derivative of pyrazinecarboxylic acid . Pyrazinecarboxylic acid is a heterocyclic compound and is used as a building block in the synthesis of various pharmaceutical and organic compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves reactions typical of carboxylic acids and amines . For instance, acid anhydrides react with amines to form amides .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer from the functional groups present in the molecule. Carboxylic acids typically undergo reactions such as esterification, amidation, and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, pyrazinecarboxylic acid is a powder with a melting point of 222-225 °C .properties
IUPAC Name |
5-[methyl(phenylmethoxycarbonyl)amino]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17(12-8-15-11(7-16-12)13(18)19)14(20)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBBNNEQXEWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(N=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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